molecular formula C14H11N3O2S B14151136 N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide CAS No. 852304-29-1

N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide

Cat. No.: B14151136
CAS No.: 852304-29-1
M. Wt: 285.32 g/mol
InChI Key: FBMMOLXMDZIDPA-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the thiazole ring, followed by its attachment to the quinoline core through amide bond formation. Specific reagents and catalysts, such as Lawesson’s reagent for thionation and various amines for amide formation, are often employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the thiazole or quinoline rings .

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)-3-phenylacrylamide

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide is unique due to its combination of a quinoline core with a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .

Properties

CAS No.

852304-29-1

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C14H11N3O2S/c1-8-7-20-14(15-8)17-13(19)10-6-12(18)16-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,16,18)(H,15,17,19)

InChI Key

FBMMOLXMDZIDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=O)NC3=CC=CC=C32

solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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